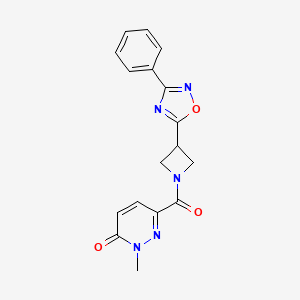
2-メチル-6-(3-(3-フェニル-1,2,4-オキサジアゾール-5-イル)アゼチジン-1-カルボニル)ピリダジン-3(2H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-6-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H15N5O3 and its molecular weight is 337.339. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-6-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-6-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん剤
オキサジアゾール化合物は、新規抗がん剤としての可能性から活発に研究されています。 オキサジアゾール環の存在は、癌治療プロトコルにおけるその有効性を探求することができます .
抗菌剤
同様に、オキサジアゾールは抗菌作用で知られています。 この化合物の様々な微生物株に対する有効性を評価する研究を行うことができます .
材料科学:オプトエレクトロニクス
オキサジアゾール系ポリマーのユニークな特性により、OLEDや太陽電池などのオプトエレクトロニクス分野で新しい材料を開発するのに適しています .
創薬
アゼチジン化合物は、その多様な薬理作用により創薬分野で利用されています。 この化合物は、新規医薬品開発における可能性を探求することができます .
不斉触媒
アゼチジンは不斉触媒に用途があり、これはこの化合物を、様々な化学反応における不斉を誘導するための有機合成化学において価値のあるものにする可能性があります .
ポリマー合成
アゼチジン基の反応性をポリマー合成で利用することができ、この化合物が新しいポリマー材料の開発において役割を果たす可能性を示唆しています .
生物活性
The compound 2-methyl-6-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is C15H13N5O3 with a molecular weight of approximately 299.30 g/mol. The structure consists of a pyridazine ring fused with an oxadiazole moiety and an azetidine carbonyl group, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to 2-methyl-6-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Target Organism | Activity |
|---|---|---|
| 2-Methyl-6-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine) | S. aureus | Effective |
| 2-Methyl derivatives | E. coli | Moderate Activity |
Antioxidant Properties
The compound has also been evaluated for its antioxidant potential. Studies suggest that oxadiazole derivatives can scavenge free radicals effectively. In vitro assays demonstrated that related compounds exhibited higher radical scavenging abilities compared to standard antioxidants like Trolox .
Anti-inflammatory Effects
Oxadiazole derivatives are known for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. The specific compound may share these properties due to the structural similarities with known anti-inflammatory agents .
The biological activity of 2-methyl-6-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing oxadiazole rings often inhibit specific enzymes involved in inflammation and microbial metabolism.
- Radical Scavenging : The presence of electron-donating groups in the structure enhances the ability to neutralize free radicals.
- Interaction with Cellular Targets : The compound may interact with cellular receptors or pathways that regulate inflammation and infection responses.
Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives reported that the compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, indicating promising results for further development .
Study 2: Antioxidant Activity Assessment
In another study focusing on antioxidant properties, various derivatives were tested using DPPH and ABTS assays. The results indicated that the tested compounds had a dose-dependent effect on radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .
特性
IUPAC Name |
2-methyl-6-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-21-14(23)8-7-13(19-21)17(24)22-9-12(10-22)16-18-15(20-25-16)11-5-3-2-4-6-11/h2-8,12H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOWPJXQTKPMSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














